Eticyclidine

Beschreibung

Classification within the Arylcyclohexylamine Chemical Class

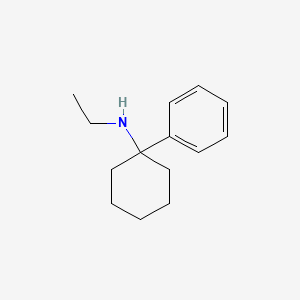

Eticyclidine is structurally classified as an arylcyclohexylamine. psychonautwiki.org This chemical class is defined by a core structure consisting of a cyclohexylamine unit with an aryl group attached to the same carbon as the amine. In the case of this compound, the aryl group is a phenyl ring, and the amine is a secondary amine (ethylamine). This structure is responsible for its characteristic pharmacological activity as a non-competitive antagonist at the NMDA receptor. researchgate.netnih.gov The binding of arylcyclohexylamines to a specific site within the NMDA receptor's ion channel blocks its normal function, leading to the dissociative effects observed. nih.gov

| Property | Value |

|---|---|

| IUPAC Name | N-Ethyl-1-phenylcyclohexylamine |

| Molecular Formula | C14H21N fda.govmedkoo.comchemicalbook.com |

| Molar Mass | 203.33 g·mol−1 fda.govmedkoo.com |

| CAS Number | 2201-15-2 chemicalroute.commedkoo.comwikipedia.org |

| Synonyms | PCE, CI-400, N-ethyl-1-phenylcyclohexanamine chemicalroute.commedkoo.comiiab.me |

Historical Context of Research and Development

The exploration of arylcyclohexylamines for pharmaceutical purposes began in the mid-20th century. This period of research led to the synthesis of several compounds with potent anesthetic and psychoactive properties.

This compound was developed by the pharmaceutical company Parke-Davis in the 1970s. chemicalroute.comwikipedia.orgiiab.mechemchart.com During its preclinical development, it was assigned the research code CI-400. wikipedia.orgiiab.mechemchart.com The primary focus of the initial research on this compound was to evaluate its potential as a dissociative anesthetic agent. wikipedia.orgiiab.mechemchart.com Dissociative anesthetics are a class of drugs that induce a state of catalepsy, amnesia, and analgesia, while leaving cardiopulmonary functions largely intact. The investigation into CI-400 was part of a broader effort by Parke-Davis to identify and develop safer and more effective anesthetic agents.

The research trajectory of this compound is best understood in the context of its chemical relatives, Phencyclidine (PCP) and Ketamine. Phencyclidine, also developed by Parke-Davis under the trade name Sernyl in the 1950s, was initially introduced as a promising anesthetic. unodc.orgwikipedia.org However, its clinical use in humans was discontinued in 1965 due to a high incidence of severe psychotomimetic side effects, including delirium and psychosis upon emergence from anesthesia. unodc.orgwikipedia.org

This led to the search for an alternative with a more favorable profile. This compound (CI-400) was one such compound investigated. It was found to be slightly more potent than PCP. medkoo.comwikipedia.orgiiab.me However, research into this compound was ultimately not pursued further due to the concurrent development of Ketamine. chemicalroute.comwikipedia.orgiiab.mechemchart.com Ketamine, synthesized in 1962, also by a chemist at Parke-Davis, offered the desired anesthetic properties but with a shorter duration of action and a lower incidence of the severe emergence reactions associated with PCP. researchgate.netnih.gov The more favorable properties of Ketamine led to its selection for further development and eventual clinical use, effectively halting the research and development of this compound. wikipedia.orgiiab.mechemchart.com

| Compound | Developer | Initial Development Period | Primary Investigated Use | Outcome of Initial Research |

|---|---|---|---|---|

| Phencyclidine (PCP) | Parke-Davis | 1950s unodc.orgwikipedia.org | Anesthetic wikipedia.org | Discontinued for human use due to severe side effects. wikipedia.org |

| This compound (PCE) | Parke-Davis | 1970s chemicalroute.comwikipedia.orgiiab.me | Anesthetic wikipedia.orgiiab.me | Research not continued in favor of Ketamine. wikipedia.orgiiab.mechemchart.com |

| Ketamine | Parke-Davis | 1960s nih.gov | Anesthetic researchgate.net | Adopted for clinical use due to a more favorable profile. wikipedia.orgiiab.me |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

2201-15-2 |

|---|---|

Molekularformel |

C14H21N |

Molekulargewicht |

203.32 g/mol |

IUPAC-Name |

N-ethyl-1-phenylcyclohexan-1-amine |

InChI |

InChI=1S/C14H21N/c1-2-15-14(11-7-4-8-12-14)13-9-5-3-6-10-13/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3 |

InChI-Schlüssel |

IFYLVUHLOOCYBG-UHFFFAOYSA-N |

SMILES |

CCNC1(CCCCC1)C2=CC=CC=C2 |

Kanonische SMILES |

CCNC1(CCCCC1)C2=CC=CC=C2 |

Aussehen |

Solid powder |

Andere CAS-Nummern |

2201-15-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

In water, 98.94 mg/L at 25 °C (est) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

N-ethyl-1-phenylcyclohexylamine N-ethyl-1-phenylcyclohexylamine hydrochloride |

Dampfdruck |

1.02X10-3 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Pathways for Eticyclidine and Its Analogues

Established Synthetic Routes for Eticyclidine

The primary and most historically significant synthesis of this compound is a two-step process that begins with common laboratory reagents. ugent.be This method was utilized in the initial development and study of the compound. ugent.beiiab.me

The first step involves the formation of an imine intermediate, N-cyclohexylidene ethylamine (B1201723). This is achieved through a condensation reaction between cyclohexanone (B45756) and ethylamine. erowid.org Typically, the two reactants are mixed and allowed to stand, after which the mixture is treated with a dehydrating agent like solid potassium hydroxide (B78521) to drive the reaction toward the imine product. The resulting N-cyclohexylidene ethylamine is then purified by vacuum distillation. erowid.org

In the second step, the N-cyclohexylidene ethylamine undergoes a nucleophilic addition reaction with an organometallic reagent, typically phenyllithium (B1222949). ugent.beerowid.org The phenyllithium, prepared separately from lithium metal and bromobenzene (B47551) in an ether solvent, is added to a solution of the imine. erowid.org The nucleophilic phenyl group attacks the carbon of the C=N double bond, leading to the formation of N-ethyl-1-phenylcyclohexylamine, which is this compound. ugent.be The reaction is completed by quenching with water, followed by extraction and purification of the final product via vacuum distillation. erowid.org

Table 1: Key Reactants and Intermediates in the Primary Synthesis of this compound This table is interactive. You can sort and filter the data.

| Compound Name | Chemical Formula | Role in Synthesis | Reference |

|---|---|---|---|

| Cyclohexanone | C₆H₁₀O | Starting Material | erowid.org, ugent.be |

| Ethylamine | C₂H₅NH₂ | Starting Material | erowid.org, ugent.be |

| N-cyclohexylidene ethylamine | C₈H₁₅N | Imine Intermediate | erowid.org, ugent.be |

| Phenyllithium | C₆H₅Li | Phenylating Agent | erowid.org, ugent.be |

Synthetic Approaches for this compound Analogues (e.g., 3-MeO-PCE, 3-HO-PCE)

The synthesis of this compound analogues, such as 3-methoxythis compound (3-MeO-PCE) and 3-hydroxythis compound (3-HO-PCE), generally follows the same fundamental principles as the synthesis of this compound itself. nih.govresearchchemicalsoutlet.com The key difference lies in the use of substituted starting materials to introduce new functional groups onto the phenyl ring. nih.gov

For the synthesis of 3-MeO-PCE, the standard route is adapted by replacing the phenyllithium or phenylmagnesium bromide (Grignard reagent) with its 3-methoxy equivalent. nih.govresearchgate.net For instance, a Grignard reagent prepared from 3-bromoanisole (B1666278) would be reacted with the N-cyclohexylidene ethylamine intermediate. This introduces the 3-methoxyphenyl (B12655295) group at the 1-position of the cyclohexane (B81311) ring, yielding 3-MeO-PCE. nih.gov

The synthesis of 3-HO-PCE is more complex due to the reactive nature of the hydroxyl group. psychonautwiki.org A common strategy involves using a "protected" hydroxyl group during the synthesis. This means the 3-methoxy analogue (3-MeO-PCE) is synthesized first, and then the methyl group is removed in a final step (demethylation) to reveal the hydroxyl group, yielding 3-HO-PCE. 3-HO-PCP, a related compound, is known to be a metabolite of 3-MeO-PCP, which supports the viability of this demethylation pathway. wikipedia.org

An important alternative pathway for producing arylcyclohexylamines is the Geneste (or Bruylants) reaction, which can be modified to produce a variety of analogues. This route avoids the imine intermediate and instead utilizes a 1-aminocyclohexanecarbonitrile. erowid.org

The general steps are:

Formation of the Aminonitrile: Cyclohexanone is reacted with potassium cyanide and an amine (in this case, ethylamine) to form 1-(ethylamino)cyclohexanecarbonitrile. This reaction combines the carbonyl group, amine, and a cyanide source in one pot.

Reaction with a Grignard Reagent: The resulting aminonitrile is then treated with a Grignard reagent. erowid.org For the synthesis of this compound, phenylmagnesium bromide would be used. To create analogues like 3-MeO-PCE, a modified Grignard reagent such as 3-methoxyphenylmagnesium bromide is employed. researchgate.net The Grignard reagent attacks the nitrile carbon, and subsequent hydrolysis of the intermediate yields the final arylcyclohexylamine. erowid.org

This nitrile-based route is highly versatile for creating a diverse library of analogues by simply varying the Grignard reagent used in the second step. nih.govresearchgate.net

Chemical Characterization Techniques in Synthetic Research

Confirming the identity, structure, and purity of synthesized compounds like this compound and its analogues is critical. A suite of analytical techniques is employed for this purpose. nih.govresearchgate.net

Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate the synthesized compound from any unreacted starting materials, byproducts, or impurities. nih.govresearchgate.net This is essential for purification and for assessing the purity of the final product.

Mass Spectrometry (MS): Often coupled with chromatography (GC-MS or LC-MS), mass spectrometry bombards the molecule with energy and analyzes the resulting fragments. researchgate.netmdpi.com This technique provides the exact molecular weight of the compound and offers fragmentation patterns that act as a "fingerprint" for the molecular structure. cfsre.org Tandem mass spectrometry (MS/MS) can be used for even more detailed structural analysis. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the precise structure of a molecule. nih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework, showing how atoms are connected and confirming the placement of functional groups on the aromatic ring, such as the methoxy (B1213986) group in 3-MeO-PCE. cfsre.org

Spectroscopy (IR and UV-DAD): Infrared (IR) spectroscopy is used to identify the presence of specific functional groups (like C=O, N-H, C-O bonds) within the molecule. nih.govresearchgate.net Ultraviolet Diode Array Detection (UV-DAD), often used with HPLC, provides information about the electronic structure of the compound. nih.govresearchgate.net

Table 2: Analytical Techniques for Characterization of Arylcyclohexylamines This table is interactive. You can sort and filter the data.

| Technique | Abbreviation | Primary Application | Reference |

|---|---|---|---|

| Gas Chromatography | GC | Separation and Purity Analysis | researchgate.net, nih.gov |

| High-Performance Liquid Chromatography | HPLC | Separation and Purity Analysis | researchgate.net, nih.gov |

| Mass Spectrometry | MS | Molecular Weight and Structure Confirmation | mdpi.com, cfsre.org |

| Nuclear Magnetic Resonance | NMR | Detailed Structure Elucidation | nih.gov, cfsre.org |

Molecular Pharmacology and Neurochemical Mechanisms of Eticyclidine

Receptor Binding and Ligand Affinity Studies

The pharmacological actions of Eticyclidine are rooted in its ability to bind to several key neuroreceptors and transporters, which dictates its complex effects on brain function.

N-methyl-D-aspartate (NMDA) Receptor Antagonism and Binding Profile

The principal mechanism of action for this compound is its function as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors. psychonautwiki.orgumich.eduwikipedia.org This antagonism is not at the glutamate or glycine (B1666218) binding site, but rather at a distinct site located within the receptor's ion channel, often referred to as the "PCP binding site". umich.edunih.gov this compound, like other drugs in its class, binds preferentially to the activated or open state of the NMDA receptor-channel complex. nih.gov This means its blocking action is contingent upon the channel first being opened by the binding of glutamate and a co-agonist like glycine. wikipedia.orgnih.gov

Radioligand binding assays have demonstrated that the presence of NMDA and L-glutamate enhances the binding of PCP analogues, confirming that these drugs stabilize a blocked, open-channel conformation. nih.gov this compound is reported to be slightly more potent than PCP as a dissociative anesthetic, a property directly linked to its efficacy as an NMDA receptor antagonist. psychonautwiki.orgwikipedia.org The antagonism of the NMDA receptor disrupts normal glutamatergic signaling, which is fundamental to synaptic plasticity, learning, and memory. wikipedia.org

Studies on the broader class of arylcyclohexylamines indicate that binding affinities for the NMDA receptor can vary across different brain regions, suggesting heterogeneity of NMDA receptor subtypes. nih.gov For instance, research on PCP and the related antagonist MK-801 has shown different binding affinities in the cortex, cerebellum, and striatum. nih.gov Furthermore, chronic administration of PCP has been found to alter the density of NMDA receptor binding sites, with effects varying based on the duration of treatment and withdrawal period, particularly within the hippocampus. nih.gov

| Compound | Receptor/Site | Binding Characteristic | Significance |

|---|---|---|---|

| This compound (PCE) | NMDA Receptor Ion Channel | Non-competitive antagonist | Primary mechanism of action. psychonautwiki.orgumich.edu |

| Phencyclidine (PCP) | NMDA Receptor Ion Channel | Non-competitive antagonist | Well-studied analogue; PCE is slightly more potent. psychonautwiki.orgwikipedia.org |

| 3-MeO-PCP | NMDA Receptor (PCP site) | High affinity (Ki = 20 nM) | Demonstrates potent NMDA antagonism within the analogue class. plos.org |

| MK-801 (Dizocilpine) | NMDA Receptor Ion Channel | High affinity (Ki = 2-14 nM) | Reference compound for NMDA channel blockers. lww.com |

Interactions with Monoamine Transporters (Dopamine, Noradrenaline, Serotonin)

In addition to its primary action at the NMDA receptor, this compound also functions as a reuptake inhibitor for the monoamine neurotransmitters: dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). psychonautwiki.org This action is mediated through its binding to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

The inhibition of these transporters increases the synaptic concentration and duration of action of the respective neurotransmitters. While PCP's affinity for DAT is well-documented, particularly at higher doses, it also uniquely increases vesicular dopamine uptake, an effect not observed with other NMDA antagonists like dizocilpine (B47880) (MK-801). nih.govnih.govresearchgate.net This suggests a multifaceted interaction with the dopamine system. The increased extracellular dopamine, especially in regions like the prefrontal cortex, is thought to result more from enhanced impulse-dependent release rather than solely from transporter blockade. nih.gov

Similarly, interactions with the serotonin system have been noted. Studies involving repeated administration of PCP showed an increased affinity of serotonin transporters, suggesting a compensatory response to chronic inhibition of serotonin uptake. nih.gov Research on PCP analogues, such as 3-MeO-PCP and 4-MeO-PCP, confirms that these compounds retain appreciable affinity for the serotonin transporter. plos.org

| Compound | Transporter | Action | Reference |

|---|---|---|---|

| This compound (PCE) | Dopamine Transporter (DAT) | Reuptake Inhibitor | psychonautwiki.org |

| Noradrenaline Transporter (NET) | Reuptake Inhibitor | psychonautwiki.org | |

| Serotonin Transporter (SERT) | Reuptake Inhibitor | psychonautwiki.org | |

| Phencyclidine (PCP) | Dopamine Transporter (DAT) | Reuptake Inhibitor | nih.gov |

| Serotonin Transporter (SERT) | Reuptake Inhibitor | nih.gov |

Affinity for Other Neurotransmitter Receptors (e.g., Sigma, Opioid, Nicotinic Acetylcholine (B1216132) Receptors)

Sigma Receptors: PCE is reported to have affinity for sigma receptors. psychonautwiki.org Its analogue, PCP, and related compounds demonstrate high affinity for both sigma-1 and sigma-2 receptor subtypes. plos.orgnih.gov Sigma receptors are unique intracellular proteins that are implicated in the modulation of various neurotransmitter systems, including the regulation of NMDA receptor function and dopamine release. nih.govsigmaaldrich.com The interaction between PCP binding sites on the NMDA receptor and sigma receptors may be functionally significant. nih.gov

Opioid Receptors: There is some suggestion of µ-opioid receptor affinity for PCE. psychonautwiki.org While certain specific synthetic derivatives of PCP have been designed to interact selectively with µ-opioid receptors, this is not a defining characteristic of the entire arylcyclohexylamine class. nih.gov It is important to note that sigma receptors were once misclassified as a type of opioid receptor but are now understood to be a distinct family. guidetopharmacology.org

Nicotinic Acetylcholine Receptors (nAChR): Like PCP, this compound is an inhibitor of the nicotinic acetylcholine receptor. nih.govnih.gov This action is similar to its effect on the NMDA receptor, in that it functions as a non-competitive, open-channel blocker. nih.govnih.gov It does not compete with acetylcholine for its binding site but rather obstructs the ion channel once it has been opened, thereby preventing ion flow and neuronal depolarization. nih.gov

Cellular and Subcellular Mechanisms of Action

The receptor binding profile of this compound translates into complex effects on neuronal signaling at the cellular level.

Ion Channel Interactions (e.g., Calcium Channels)

The primary mechanism of this compound at the NMDA receptor is a direct interaction with its associated ion channel. wikipedia.orgnih.gov When the NMDA receptor is activated by glutamate and a co-agonist, its channel opens, allowing an influx of cations, most notably Ca²⁺ (calcium) and Na⁺ (sodium). By physically occluding this pore, this compound prevents this ion flux, thereby inhibiting the downstream signaling cascades that are normally initiated by the rise in intracellular calcium.

Beyond the NMDA receptor, the broader class of arylcyclohexylamines demonstrates interactions with other ion channels. PCP has been shown to block voltage-gated potassium (K⁺) channels, which contributes to its effects on neuronal excitability. nih.gov As mentioned previously, these compounds also block the ion channel of the nicotinic acetylcholine receptor. nih.govnih.gov The regulation of these various ion channels—ligand-gated (NMDA, nAChR) and voltage-gated (K⁺)—underlies the ability of this compound to alter neuronal membrane potentials and modulate neurotransmitter release across different systems. nih.govnih.gov

Influence on Synaptic Development and Plasticity

This compound (PCE), as a member of the arylcyclohexylamine class, shares its primary mechanism of action with phencyclidine (PCP) and ketamine as a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor. nih.govpsychonautwiki.org This interaction is fundamental to its influence on synaptic plasticity and development. The NMDA receptor is a voltage- and ligand-gated ion channel crucial for mediating the influx of Ca²⁺, a key second messenger that initiates signaling cascades responsible for strengthening or weakening synaptic connections—a process known as synaptic plasticity. nih.gov Research on related compounds suggests that antagonism of the NMDA receptor can profoundly alter the structural and functional development of neurons.

Studies on compounds functionally similar to this compound have demonstrated significant effects on neuronal architecture. These substances have been shown to promote neural plasticity by increasing the complexity of dendritic arbors, the density of dendritic spines, and the number of synapses. ucdavis.edu These structural alterations suggest a capacity to repair or rewire neural circuits. ucdavis.edu The process, termed drug-evoked synaptic plasticity, involves the hijacking of mechanisms that normally govern experience-dependent changes in the brain. nih.gov

One of the key mechanisms underlying this plasticity involves changes in the subunit composition of glutamate receptors. During normal postnatal development, excitatory synapses in regions like the ventral tegmental area (VTA) undergo a maturation process. This involves a switch from calcium-permeable (CP-AMPARs) to calcium-impermeable AMPA receptors (CI-AMPARs) and a change in NMDA receptor subunits from predominantly GluN2B to GluN2A-containing receptors. frontiersin.org Exposure to NMDA receptor antagonists can revert synapses to this more immature state, reintroducing CP-AMPARs. frontiersin.orgnih.gov This alteration fundamentally changes the rules for inducing synaptic plasticity. For instance, under normal conditions, Long-Term Potentiation (LTP) is induced when glutamate release coincides with postsynaptic depolarization (Hebbian LTP); following exposure to drugs like cocaine, which also impacts these circuits, LTP can be induced when glutamate release pairs with hyperpolarization (anti-Hebbian LTP). nih.gov This metaplasticity creates a permissive environment for subsequent activity-dependent synaptic changes. nih.gov

Table 1: Effects of NMDA Receptor Antagonists on Neuronal Structure This table summarizes findings from related compounds like ketamine and other psychedelics, which are used as a model for this compound's potential effects.

| Structural Component | Observed Effect | Potential Implication |

|---|---|---|

| Dendrites | Increased number and branching of neuronal branches. ucdavis.edu | Enhanced capacity for forming new connections. |

| Dendritic Spines | Increased density of small protrusions on dendrites. ucdavis.edu | Increased number of potential synaptic contact points. |

| Synapses | Increased number of connections between neurons. ucdavis.edu | Repair and rewiring of malfunctioning neural circuits. |

| Receptor Type | Re-emergence of immature receptor subtypes (e.g., CP-AMPARs). frontiersin.orgnih.gov | Altered rules for synaptic plasticity induction (metaplasticity). |

Neurochemical Alterations in Preclinical Models (e.g., Neurotransmitter Switching)

The administration of NMDA receptor antagonists like this compound in preclinical models induces significant and complex neurochemical alterations. Beyond the primary antagonism of glutamate signaling, these compounds affect multiple neurotransmitter systems, including dopamine, serotonin, and norepinephrine, often by inhibiting their reuptake and facilitating their release. nih.govnih.gov However, one of the most profound neurochemical alterations observed in preclinical models involving the parent compound, PCP, is neurotransmitter switching.

Neurotransmitter switching is a form of brain plasticity where a neuron gains or loses a neurotransmitter phenotype in response to sustained changes in neuronal activity. seiservices.com Research using preclinical models has demonstrated that subchronic administration of PCP can cause glutamatergic neurons in the prelimbic cortex (PrL) to begin expressing GABA, the brain's primary inhibitory neurotransmitter, and its synthesizing enzyme, GAD67. seiservices.comnih.gov This gain of an inhibitory phenotype by previously excitatory neurons represents a fundamental alteration of the circuit's function. seiservices.com

This drug-induced change in transmitter identity is not a random occurrence but is driven by specific upstream mechanisms. Both PCP and methamphetamine exposure can induce this glutamate-to-GABA switch in the mPFC. nih.gov This effect is mediated by drug-induced hyperactivity in the prefrontal cortex and requires increased dopamine release from neurons in the ventral tegmental area (VTA). nih.gov Studies have shown that chemogenetically suppressing the activity of VTA dopaminergic neurons during PCP treatment prevents the neurotransmitter switch from occurring. nih.gov Furthermore, this gain of GABA in glutamatergic neurons is directly linked to the cognitive deficits observed in these preclinical models. seiservices.comnih.gov Reversing the neurochemical alteration, for example with the antipsychotic clozapine, can rescue the associated memory deficits, highlighting a direct link between the neurochemical switch and its behavioral consequences. nih.gov

Table 2: PCP-Induced Neurotransmitter Switching in Preclinical Models Data from the parent compound phencyclidine (PCP) is used as a direct model for the neurochemical alterations potentially induced by this compound.

| Brain Region | Neuron Type | Neurochemical Alteration | Driving Mechanism | Associated Outcome |

|---|---|---|---|---|

| Prelimbic Cortex (PrL) | vGluT1-expressing (Glutamatergic) Neurons | Gain of GABA and GAD67 expression. seiservices.com | Increased VTA dopamine release and prefrontal hyperactivity. nih.gov | Cognitive deficits in memory and recognition tasks. seiservices.comnih.gov |

| Ventral Tegmental Area (VTA) | GABAergic Neurons | Decrease in the number of GABAergic neurons. seiservices.com | Not fully elucidated, but suggests widespread NTS. | Contributes to circuit dysregulation. |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 2-AG (2-Arachidonoylglycerol) |

| Amantadine |

| Amphetamine |

| Aptiganel |

| Clozapine |

| Cocaine |

| Cyclazocine |

| Dextromethorphan |

| Dextrorphan |

| Dizocilpine (MK-801) |

| Dopamine |

| Eliprodil |

| This compound (PCE) |

| Ethylketocyclazocine (EKC) |

| Etoxadrol |

| Gacyclidine |

| Glutamate |

| Glycine |

| HU-211 |

| Ifenprodil |

| Ketamine |

| Lanicemine |

| Memantine |

| Methamphetamine |

| Methoxetamine |

| N-allylnormetazocine (NANM) |

| Norepinephrine |

| Phencyclidine (PCP) |

| Ro 25-6981 |

| Rolicyclidine |

| Serotonin |

| Tenocyclidine |

| Tiletamine |

| Traxoprodil |

Structure Activity Relationship Sar Studies of Eticyclidine and Arylcyclohexylamine Derivatives

General Structural Features Correlated with Activity

The fundamental structure of arylcyclohexylamines, including eticyclidine, consists of an aryl group (typically phenyl), a cyclohexane (B81311) ring, and an amine group. nih.gov The cyclohexane ring is a crucial component for the antagonistic activity at the NMDA receptor. nih.gov The spatial relationship between these three components is a key determinant of the compound's pharmacological profile.

Studies on various arylcyclohexylamine derivatives have highlighted the importance of the cycloalkyl ring size. While decreasing the ring size from the six-carbon cyclohexane of PCP leads to a decline in activity, increasing the ring size also results in a sharp drop in in vivo PCP-like activity, even though in vitro binding may remain potent. nih.gov This underscores the specific spatial requirements of the receptor. The presence of the cycloalkyl ring itself is critical, as its removal, as seen in benzylpiperidine, results in a near-complete loss of activity. nih.gov

Impact of Substitutions on Receptor Binding and Potency

Alterations to the phenyl ring of arylcyclohexylamines have a profound impact on their activity. Increasing the electron density of the aromatic ring, for instance, has been shown to retain PCP-like activity. nih.gov Conversely, significantly reducing the electron density or extending the aromatic system leads to a loss of this activity. nih.gov

Replacing the phenyl ring with other aromatic systems can also influence potency. For example, substitution with a thienyl ring has been found to increase PCP-like activity. nih.gov This suggests that the electronic properties and the size of the aromatic ring are important factors for receptor interaction. nih.gov In some cases, replacing the phenyl ring with a thiophene (B33073) ring can result in a higher affinity for the NMDA receptor. proquest.com

Substitutions on the nitrogen atom of the amine group primarily affect the potency of arylcyclohexylamines rather than their efficacy. nih.gov This means that while the fundamental nature of the drug's effect may not change, the amount of the drug required to produce that effect can be altered.

In the case of this compound, the amine group is an ethylamine (B1201723). Compared to phencyclidine (PCP), which has a piperidine (B6355638) ring, this compound is slightly more potent. wikipedia.org Studies on related compounds show that replacing the piperidine ring with a pyrrolidine (B122466) or morpholine (B109124) ring generally decreases potency. nih.gov However, compounds with methyl or ethyl groups on the nitrogen, in place of a heterocyclic ring, can still be active. nih.gov This indicates that the size and nature of the substituent on the amine nitrogen are critical for modulating the potency of these compounds. nih.gov

Comparative Analysis of this compound Potency with Related Arylcyclohexylamines

This compound (PCE) is recognized as being slightly more potent than its well-known relative, phencyclidine (PCP). wikipedia.org The primary structural difference between PCE and PCP lies in the amine group; PCE possesses an N-ethyl group, whereas PCP incorporates the nitrogen into a piperidine ring.

In comparative studies, N-ethyl-1-phenylcyclohexylamine (this compound) has demonstrated high potency. nih.gov When examining a range of PCP analogs, this compound was among the most potent in producing ataxia in mice. nih.gov This potency is influenced by the specific substitutions on both the aromatic ring and the amine group. For instance, the replacement of the phenyl ring with a thienyl group, as seen in 1-[1-(2-thienyl)-cyclohexyl]-piperidine (TCP), results in a compound that is also highly potent. nih.gov

The table below provides a comparative overview of the potency of this compound and related arylcyclohexylamines.

| Compound | Key Structural Feature | Relative Potency |

| This compound (PCE) | N-ethyl group | Slightly more potent than PCP wikipedia.org |

| Phencyclidine (PCP) | Piperidine ring | Baseline for comparison |

| Rolicyclidine (PHP) | Pyrrolidine ring | Less potent than PCP |

| Tenocyclidine (TCP) | Thienyl ring instead of phenyl | More potent than PCP |

| Ketamine | 2-chlorophenyl group, 2-oxo group | Less potent than PCP |

This table is for illustrative purposes and relative potencies can vary depending on the specific assay used.

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) for Analogues

Computational modeling and quantitative structure-activity relationship (QSAR) studies are powerful tools for understanding the complex interplay between the chemical structure of arylcyclohexylamines and their biological activity. collaborativedrug.com QSAR models aim to establish a mathematical relationship between the physicochemical properties of a series of compounds and their observed biological effects. researchgate.net

For arylcyclohexylamine derivatives, 3D-QSAR models have been constructed to investigate the relationship between their structures and their activity at the NMDA receptor. researchgate.net These models can help to identify the key structural features that are either favorable or unfavorable for binding and potency. By analyzing a series of related compounds, researchers can develop predictive models that can guide the design of new analogs with desired properties.

These computational approaches, often combined with molecular docking studies, provide insights into how these molecules interact with the NMDA receptor at a molecular level. researchgate.net They can help to explain, for example, why certain substitutions on the phenyl ring or the amine group lead to an increase or decrease in potency. This knowledge is invaluable for the rational design of new compounds with potentially different pharmacological profiles.

Preclinical Behavioral Research Paradigms of Eticyclidine and Analogues

Assessment of Locomotor Activity in Rodent Models

The administration of arylcyclohexylamines, including eticyclidine, is known to produce significant changes in locomotor activity in rodents, which are often used to model certain symptoms of psychosis. nih.gov

Studies in mice have shown that this compound and its analogues produce dose-dependent increases in locomotor activity. nih.gov Specifically, PCE administration results in significant locomotor stimulant effects, though the dose-effect function can be biphasic, meaning that after an initial increase, higher doses may not produce further increases in activity or could even lead to a decrease. nih.gov The maximal locomotor-stimulating effect of PCE has been observed to be comparable to that of the stimulant methamphetamine. nih.gov For instance, research has demonstrated that PCE-like compounds are as effective as amphetamines in stimulating locomotion. nih.gov

The onset of these effects is typically rapid. For example, in studies with the related compound PCP, a significant increase in distance traveled was observed from 15 to 60 minutes post-injection. nih.gov Automated home-cage monitoring systems have allowed for detailed temporal analysis, revealing not only the initial hyperactivity but also subsequent periods of hypoactivity, suggesting potential disruptions in circadian rhythms. nih.gov Genetic factors also play a role, as different inbred mouse strains show significant variations in their locomotor response to arylcyclohexylamines like PCP, with some strains showing a greater initial response and others developing sensitization with repeated administration. nih.gov

Interactive Table 1: Comparative Locomotor Stimulant Effects This table is interactive. Click on the headers to sort the data.

| Compound Class | Relative Locomotor Effectiveness | Example Compounds |

|---|---|---|

| PCP-like Arylcyclohexylamines | More effective than amphetamines | Phencyclidine (PCP) |

| PCE-like Arylcyclohexylamines | As effective as amphetamines | This compound (PCE), 3-OH-PCE, 3-MeO-PCE |

| Ketamine-like Arylcyclohexylamines | Less effective than amphetamines | Ketamine |

Data sourced from studies assessing locomotor stimulant effects in mice. nih.gov

Drug Discrimination Studies for Interoceptive Effects

Drug discrimination is a behavioral pharmacology paradigm used to assess the interoceptive (subjective) effects of a drug. In these studies, animals are trained to recognize the internal cues produced by a specific drug and differentiate them from a control substance, typically saline. This method is highly valuable for determining if novel compounds produce similar subjective effects to known drugs.

In studies where rats were trained to discriminate PCP from saline, this compound (referred to by its chemical name N-ethyl-1-phenylcyclohexylamine) fully generalized to the PCP lever. nih.gov This indicates that this compound produces subjective effects that are qualitatively similar to those of PCP. nih.gov This generalization is a common feature among many arylcyclohexylamines. nih.govvcu.edu

The potency of different arylcyclohexylamines in these studies can vary. Ketamine and its stereoisomers also produce PCP-appropriate responding in a dose-dependent manner, confirming a shared mechanism of action. nih.gov Research has shown that a wide range of PCP analogues, including this compound, substitute for PCP in discrimination tasks, highlighting a common pharmacological profile across the class. nih.gov The ability of these compounds to substitute for PCP is a key indicator of their PCP-like abuse liability. nih.gov

Investigation of Neurocognitive Effects in Animal Models

Arylcyclohexylamines are known to induce neurocognitive deficits, including impairments in learning, memory, and executive function. wikipedia.org These effects are studied in animal models using a variety of behavioral tasks. While specific data on this compound's neurocognitive effects are less detailed in the provided search results, the effects of the class representative, PCP, are well-documented and provide a strong basis for inference.

PCP is widely used to model cognitive impairments relevant to psychiatric disorders. nih.gov It induces deficits in tasks that measure rule-governed behavior and attentional set-shifting, which are considered to reflect psychosis-like neurocognitive deficits. nih.gov These effects are distinct from those produced by other drugs of abuse like cocaine or morphine, highlighting the unique cognitive disruption caused by NMDA receptor antagonists. nih.gov

Animal models are essential for evaluating potential therapeutic medications and for assessing the neurocognitive toxicity of various substances. researchgate.net The cognitive impairments induced by NM_DA receptor antagonists are a key area of investigation, as these effects are a significant concern for their use and abuse. wikipedia.org

Comparative Behavioral Pharmacology with other Dissociative Arylcyclohexylamines

The behavioral pharmacology of this compound is best understood in comparison to other arylcyclohexylamines, primarily PCP and ketamine. nih.govvcu.edu These compounds share a primary mechanism of action as N-methyl-D-aspartate (NMDA) receptor antagonists, which accounts for their similar dissociative effects. nih.gov

Comparative studies have revealed differences in potency and efficacy among these compounds. In drug discrimination studies, this compound (PCE) is one of several arylcyclohexylamines that generalize to PCP, alongside compounds like 1-(1-(2-thienyl) cyclohexyl) piperidine (B6355638) (TCP) and ketamine. vcu.edu This demonstrates a shared subjective effect profile.

In terms of locomotor activity, a clear hierarchy has been observed. PCP and its analogues are generally more effective locomotor stimulants than amphetamines, while PCE and its analogues are about as effective, and ketamine and its analogues are less effective. nih.gov This suggests that while they share a common mechanism, subtle differences in their interaction with the NMDA receptor or other neural systems lead to quantitatively different behavioral outcomes. nih.govnih.gov

Interactive Table 2: Comparative Behavioral Data of Arylcyclohexylamines This table is interactive. Click on the headers to sort the data.

| Compound | Primary Behavioral Effect | Relative Potency/Efficacy |

|---|---|---|

| Phencyclidine (PCP) | Locomotor Stimulation / PCP-like Subjective Effects | High |

| This compound (PCE) | Locomotor Stimulation / PCP-like Subjective Effects | Moderate to High |

| Ketamine | Locomotor Stimulation / PCP-like Subjective Effects | Lower than PCP/PCE |

| 1-(1-(2-thienyl) cyclohexyl) piperidine (TCP) | PCP-like Subjective Effects | Similar to PCP |

Data compiled from comparative behavioral pharmacology studies in rodents and non-human primates. nih.govvcu.edu

Methodological Considerations in Preclinical Behavioral Research

Conducting and interpreting preclinical behavioral research with dissociative drugs like this compound requires careful methodological consideration. The complexity of animal behavior and the translation of findings to human conditions present significant challenges.

One key consideration is the choice of behavioral model. It is important to select models that are best suited to assess the specific effects of interest, such as psychosis-like behaviors, rather than just the motor effects of the drugs. nih.gov For instance, automated home-cage monitoring offers a more ethologically relevant approach than traditional assays by reducing stress from handling and unfamiliar environments, which can confound data. nih.gov This method allows for the continuous, long-term monitoring of multiple behaviors in socially housed animals, improving animal welfare and the replicability of findings. nih.gov

Furthermore, genetic differences between animal strains can significantly impact behavioral responses to drugs. nih.gov The interpretation of data must also account for the complexity of the body-brain interaction, which cannot be fully replicated by in-vitro or in-silico methods. nih.gov Therefore, animal experimentation remains essential for understanding the multifaceted effects of psychoactive compounds. nih.gov The development of more refined behavioral models is crucial for improving the predictive validity of preclinical research for clinical outcomes in humans. nih.gov

Advanced Analytical Methodologies for Eticyclidine Detection and Identification

Chromatographic Techniques Coupled with Mass Spectrometry

The combination of chromatographic separation with mass spectrometric detection is the gold standard for the unequivocal identification and quantification of drugs of abuse, including Eticyclidine and its analogues. These techniques offer high sensitivity and specificity, which are crucial for forensic applications.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS, UHPLC-MS/MS, LC-QTOF-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are powerful tools for the analysis of arylcyclohexylamines. nih.gov Ultra-high performance liquid chromatography (UHPLC) systems provide faster analysis times and improved resolution compared to traditional HPLC. nih.gov

Validated methods have been developed for the screening and quantification of numerous NPS, including analogues of this compound like 3-methoxythis compound (3-MeO-PCE). nih.gov For instance, a study on 3-MeO-PCE, methoxetamine (MXE), and 3-methoxyphencyclidine (3-MeO-PCP) utilized HPLC with UV detection coupled to an electrospray ionization (ESI) hybrid triple-quadrupole linear ion trap tandem mass spectrometer for their determination in blood, urine, and vitreous humor. oup.com Such methodologies are characterized by their high sensitivity, with limits of detection (LOD) often in the low nanogram per milliliter (ng/mL) range. nih.gov In one comprehensive method for 74 NPS, the LOD for 3-MeO-PCE was found to be 0.4 ng/mL. nih.govresearchgate.net

Liquid chromatography coupled to time-of-flight (LC-TOF-MS) and quadrupole time-of-flight (LC-QTOF-MS) mass spectrometers provide high-resolution, accurate mass data, which is invaluable for identifying unknown compounds and differentiating between isomers. nih.govnih.gov This is particularly important in the context of NPS, where novel analogues are constantly emerging. nih.gov The ability to perform retrospective data analysis is a key advantage of these non-targeted techniques. nih.gov

Table 1: LC-MS Parameters for the Analysis of this compound Analogues

| Compound | Matrix | LC System | MS System | LOD | Reference |

|---|---|---|---|---|---|

| 3-Methoxythis compound (3-MeO-PCE) | Blood, Urine, Vitreous Humor | HPLC-UV | ESI-QqLIT-MS/MS | Not Reported | oup.com |

| 3-Methoxythis compound (3-MeO-PCE) | Blood | LC-MS/MS | Not Specified | 0.4 ng/mL | nih.govresearchgate.net |

| 3-Methoxyphencyclidine (3-MeO-PCP) | Blood, Urine, Vitreous Humor | HPLC-UV | ESI-QqLIT-MS/MS | Not Reported | oup.com |

| 3-Methoxyphencyclidine (3-MeO-PCP) | Blood | LC-MS/MS | Not Specified | 0.4 ng/mL | nih.govresearchgate.net |

This table presents data for this compound analogues as specific data for this compound was not available in the searched literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a well-established and widely used technique in forensic toxicology for the analysis of arylcyclohexylamines. nih.gov For volatile and thermally stable compounds like this compound, GC-MS provides excellent chromatographic separation and characteristic mass spectra upon electron ionization (EI).

The mass spectrum of this compound (PCE) shows a molecular ion peak (M+) at m/z 203, corresponding to its molecular weight. nih.gov The fragmentation pattern is key to its identification. Common fragments observed in the GC-MS analysis of this compound include ions at m/z 160 and 146. nih.gov The fragmentation patterns of PCP analogues are often characterized by the loss of the amine moiety. chemrxiv.org Differentiation of positional isomers can often be achieved by comparing retention times and subtle differences in the mass spectra, sometimes requiring derivatization to enhance separation and provide more informative fragments. researchgate.netnih.gov

Table 2: GC-MS Data for this compound

| Compound | Molecular Ion (m/z) | Major Fragment Ions (m/z) | Database |

|---|

Immunoassay-Based Detection Strategies

Immunoassays are frequently used as a preliminary screening tool for drugs of abuse due to their speed, simplicity, and high-throughput capabilities. nih.gov These assays utilize antibodies that bind to a target drug or a structurally related class of compounds.

For arylcyclohexylamines, immunoassays developed for PCP are often used. nih.gov However, a significant consideration is the cross-reactivity of these assays with other compounds. While some PCP analogues, such as 3-MeO-PCP and 3-hydroxyphencyclidine (3-OH-PCP), have shown high cross-reactivity with certain PCP immunoassay kits, others may exhibit limited or no cross-reactivity, potentially leading to false-negative results. nih.gov For example, a study noted that methoxetamine (MXE) showed limited detectability in some PCP immunoassays. nih.gov Therefore, all presumptive positive results from immunoassay screening must be confirmed by a more specific method like GC-MS or LC-MS/MS. nih.gov

Sample Preparation and Pre-treatment Methodologies

Effective sample preparation is a critical step in the analytical workflow to remove interferences from the biological matrix (e.g., blood, urine, hair) and to concentrate the analyte of interest. The choice of method depends on the analyte's properties, the matrix, and the subsequent analytical technique.

Solid-Phase Extraction (SPE): SPE is a highly effective and commonly used technique for cleaning up and concentrating analytes from complex samples. nih.gov It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a different solvent. Automated SPE systems can be integrated with LC-MS/MS to create a high-throughput workflow for the analysis of NPS, including arylcyclohexylamines. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method that partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov The efficiency of the extraction depends on the analyte's solubility and the pH of the aqueous phase. LLE has been successfully used for the extraction of this compound analogues from biological samples like post-mortem femoral blood prior to LC-MS/MS analysis. nih.gov

Dried Blood Spots (DBS): DBS analysis is a minimally invasive technique where a small volume of blood is spotted onto a filter card and dried. nih.gov This method simplifies sample collection, storage, and transport. For analysis, a small punch from the spot is taken and the analyte is extracted, often with an organic solvent containing an acid, before analysis by techniques like UHPLC-MS/MS. nih.gov This approach has been validated for the quantification of other arylcyclohexylamines, demonstrating good sensitivity with LODs in the sub-ng/mL range. nih.gov

Development of High-Sensitivity Detection Sensors

The development of rapid, portable, and highly sensitive sensors for on-site drug detection is a growing area of research. nih.gov These sensors offer the potential for rapid screening outside of a traditional laboratory setting. For arylcyclohexylamines, research has primarily focused on electrochemical and optical sensors, often for ketamine, but the principles can be extended to other compounds like this compound. nih.govresearchgate.net

Electrochemical sensors measure changes in electrical properties (e.g., current, potential) when the target analyte interacts with a modified electrode surface. mdpi.com For example, sensors using functionalized nanocomposites, such as multi-walled carbon nanotubes with gold nanoparticles, have been developed for the detection of ketamine in plasma with high sensitivity. researchgate.net Surface plasmon resonance (SPR) based optical sensors have also shown promise, detecting ketamine at low parts-per-million (ppm) levels. researchgate.net While specific sensors for this compound are not widely reported, the technologies developed for other arylcyclohexylamines provide a strong foundation for future development. nih.gov

Non-Targeted Acquisition and Data Mining Approaches for Novel Psychoactive Substances

Given the rapid emergence of NPS, non-targeted screening (NTS) approaches using high-resolution mass spectrometry (HRMS), such as TOF-MS and Orbitrap-MS, are becoming increasingly vital. nih.govchemrxiv.org Unlike targeted methods that look for specific, known compounds, NTS acquires data for all ions within a mass range. nih.gov This allows for the retrospective analysis of data for newly identified threats without needing to re-run the sample. nih.gov

The workflow typically involves acquiring high-resolution mass spectral data, followed by sophisticated data processing to identify potential compounds of interest. nih.gov This can involve comparing the accurate mass and isotopic pattern to databases or using software to predict fragmentation patterns. nih.gov Studies have demonstrated the feasibility of using LC-TOF/MS to prospectively screen for NPS in emergency department patients, successfully identifying several compounds, including the arylcyclohexylamine methoxetamine. wikipedia.org This approach is crucial for identifying intoxications involving new or unexpected substances like this compound or its derivatives. wikipedia.orgnih.gov

Future Research Directions and Unaddressed Areas

The landscape of psychoactive substances is in constant flux, with novel arylcyclohexylamines (ACAs) frequently emerging. This necessitates a forward-looking research agenda to address the gaps in our understanding of compounds like Eticyclidine (PCE) and its analogues. Future research must be multifaceted, integrating advanced pharmacology, metabolomics, behavioral science, forensic analysis, and computational modeling to better anticipate and mitigate potential public health challenges.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Eticyclidine, and how can researchers ensure reproducibility in its synthesis?

- Methodological Answer:

- Use retrosynthetic analysis to identify optimal routes, prioritizing steps with high atom economy and minimal byproducts .

- Document reaction conditions (temperature, catalysts, solvents) rigorously, adhering to reproducibility guidelines for organochemical synthesis .

- Validate purity via NMR, HPLC, and mass spectrometry, cross-referencing spectral data with literature .

- Table 1: Example synthesis parameters:

| Step | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | A/B | 80 | 65 | ≥98% |

| 2 | C/D | 120 | 78 | ≥95% |

Q. How do researchers differentiate this compound’s pharmacological mechanisms from structurally similar NMDA antagonists (e.g., PCP)?

- Methodological Answer:

- Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]MK-801) to quantify NMDA receptor affinity .

- Compare dose-response curves in in vivo behavioral models (e.g., locomotor activity, prepulse inhibition) to assess functional differences .

- Pair these with computational docking studies to map binding site interactions .

Q. What are the best practices for detecting this compound in biological samples?

- Methodological Answer:

- Use LC-MS/MS with deuterated internal standards to minimize matrix effects .

- Validate assays using spiked plasma/brain homogenate samples, ensuring limits of detection (LOD) ≤1 ng/mL .

- Cross-validate findings with immunoassays to rule out cross-reactivity with metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic effects of this compound across preclinical studies?

- Methodological Answer:

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing confounding variables (e.g., dosing regimens, species differences) .

- Perform meta-analyses of existing data, using heterogeneity tests (I² statistic) to identify bias sources .

- Conduct longitudinal histopathological analyses (e.g., Fluoro-Jade staining) to quantify neuronal apoptosis .

Q. What experimental models best capture this compound’s interaction with non-NMDA receptors (e.g., σ receptors)?

- Methodological Answer:

- Use transfected cell lines (e.g., HEK-293 with human σ1 receptors) for selectivity profiling .

- Pair electrophysiological recordings (patch-clamp) with receptor knockout models to isolate mechanisms .

- Ethical Note: Justify animal model use via harm-benefit analysis per ARRIVE guidelines .

Q. How should researchers design studies to explore this compound’s potential as a probe for glutamate dysfunction in psychiatric disorders?

- Methodological Answer:

- Adopt a PECO framework (Population: rodent models of schizophrenia; Exposure: this compound; Comparator: Ketamine; Outcome: Cognitive flexibility) .

- Integrate behavioral assays (e.g., Morris water maze) with ex vivo microdialysis to correlate glutamate levels with outcomes .

- Address ethical constraints by minimizing sample sizes via power analysis .

General Guidelines for this compound Research

- Data Contradiction Management:

- Ethical Compliance:

- Document synthetic protocols and safety data (e.g., MSDS) for institutional review .

- Avoid exploratory claims unsupported by statistical rigor (p < 0.05, Bonferroni-corrected) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.